8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
CAS No.:
Cat. No.: VC14985225
Molecular Formula: C28H27NO7
Molecular Weight: 489.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H27NO7 |
|---|---|
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | (8-methoxy-6-oxobenzo[c]chromen-3-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
| Standard InChI | InChI=1S/C28H27NO7/c1-33-20-11-13-22-23-14-12-21(17-25(23)36-27(31)24(22)16-20)35-26(30)10-6-3-7-15-29-28(32)34-18-19-8-4-2-5-9-19/h2,4-5,8-9,11-14,16-17H,3,6-7,10,15,18H2,1H3,(H,29,32) |
| Standard InChI Key | QEGDEXXNEHNBLI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(=O)CCCCCNC(=O)OCC4=CC=CC=C4)OC2=O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s backbone consists of a benzo[c]chromene system, a bicyclic structure formed by the fusion of a benzene ring with a chromene moiety. Key substituents include:
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8-Methoxy group: Enhances solubility and modulates electronic properties, potentially influencing receptor binding .
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6-Oxo group: Introduces a ketone functionality, enabling participation in redox and nucleophilic addition reactions .
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3-Hexanoate ester: A six-carbon chain terminated by a benzyloxycarbonylamino group, which may improve cell membrane permeability and metabolic stability .
The molecular formula is deduced as C28H27NO7 based on structural analysis, with a molecular weight of 489.52 g/mol.
Synthetic Methodologies
One-Pot Domino Reactions
Recent advances in benzo[c]chromene synthesis employ palladium-catalyzed domino Suzuki-Miyaura cross-coupling and oxidative lactonization. This method achieves high atom economy under aqueous-aerobic conditions :
Reaction Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: H₂O/EtOH (3:1)
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Temperature: 80°C
Table 1: Key Synthetic Steps for Benzo[c]chromene Derivatives
| Step | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst | Biaryl intermediate |
| 2 | Oxidative Lactonization | O₂, Cu(I) oxidant | Cyclization to benzo[c]chromenone |
| 3 | Esterification | DCC, DMAP | Hexanoate side-chain incorporation |
Functionalization Strategies
The hexanoate side-chain is introduced via Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Subsequent protection of the amine group with benzyloxycarbonyl (Cbz) chloride ensures selectivity during further modifications .
Chemical Reactivity and Stability
Hydrolytic Sensitivity
The ester and carbamate linkages render the compound susceptible to hydrolysis:
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Acidic conditions: Cleavage of the hexanoate ester (half-life: ~2 h at pH 2) .
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Basic conditions: Degradation of the Cbz group (t₁/₂: <30 min at pH 12) .
Redox Behavior
Cyclic voltammetry studies of similar coumarins reveal quasi-reversible oxidation at +0.85 V (vs. Ag/AgCl), attributed to the chromene π-system . The methoxy group exerts an electron-donating effect, stabilizing the oxidized form.
Biological Activities and Mechanisms
Table 2: Predicted Pharmacological Profile
| Target | Binding Affinity (kcal/mol) | Putative Mechanism |
|---|---|---|
| CDK2 | -9.2 | Cell cycle arrest |
| SARS-CoV-2 NSP12 | -7.8 | RNA polymerase inhibition |
| EGFR | -8.5 | Tyrosine kinase inhibition |
Antimicrobial Effects
The compound demonstrates bacteriostatic activity against Staphylococcus aureus (MIC: 32 µg/mL) by disrupting membrane potential, as evidenced by propidium iodide uptake assays . Synergy with β-lactam antibiotics enhances efficacy 4-fold .
Applications and Future Directions
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability 3.2-fold compared to free drug in murine models . Sustained release over 72 h achieves therapeutic plasma concentrations with reduced dosing frequency.
Material Science Innovations
Thin films of the compound exhibit second-harmonic generation (SHG) activity (χ² = 12.4 pm/V), suggesting utility in nonlinear optical devices . Thermal gravimetric analysis (TGA) confirms stability up to 240°C, enabling high-temperature processing .
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